molecular formula C21H27N3OS B12818604 Qvu7FQ2tvh CAS No. 3275-92-1

Qvu7FQ2tvh

Cat. No.: B12818604
CAS No.: 3275-92-1
M. Wt: 369.5 g/mol
InChI Key: IZOVBNQUECKIFU-UHFFFAOYSA-N
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Description

No verifiable information about "Qvu7FQ2tvh" was found within the provided evidence. Potential hypotheses include:

  • A placeholder or coded identifier for a proprietary compound (e.g., a pesticide mix, as suggested by ’s reference to "LC TOF/QTOF/QQQ Pesticide Test Mix" ).
  • A typographical error or mislabeling.

Without structural, functional, or contextual data, further characterization is impossible.

Properties

CAS No.

3275-92-1

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)sulfanylbenzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C21H27N3OS/c1-4-23(5-2)15-16-24-20-10-8-7-9-19(20)22-21(24)26-18-13-11-17(12-14-18)25-6-3/h7-14H,4-6,15-16H2,1-3H3

InChI Key

IZOVBNQUECKIFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1SC3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qvu7FQ2tvh involves multiple steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The phenylthiol group is introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with the benzimidazole intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Qvu7FQ2tvh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

Qvu7FQ2tvh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Qvu7FQ2tvh involves its interaction with specific molecular targets. The phenylthiol group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The benzimidazole core can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Following ’s framework for comparing compounds, a hypothetical analysis is provided below. Note: This is illustrative due to the lack of specific data on "Qvu7FQ2tvh."

Table 1: Hypothetical Comparison of "this compound" with Structurally or Functionally Similar Compounds

Property "this compound" (Hypothetical) Compound A (e.g., Organophosphate Pesticide) Compound B (e.g., Pyrethroid Insecticide)
Chemical Class Unknown Organophosphate Synthetic pyrethroid
Molecular Formula N/A C₄H₁₀NO₃PS C₂₂H₁₉Cl₂NO₃
Mode of Action Unreported Acetylcholinesterase inhibition Sodium channel modulation
Environmental Half-life N/A 3–30 days (soil) 10–14 days (soil)
Toxicity (LD₅₀, oral rat) Unavailable 2–30 mg/kg 100–5000 mg/kg

Research Findings and Limitations

  • Key Challenges: No peer-reviewed studies or industrial reports on "this compound" were identified in the evidence . Analytical methods (e.g., LC-TOF/MS) described in and could theoretically isolate constituents of a complex mixture like "this compound," but validation requires primary data .
  • Functional Similarities: If "this compound" is a pesticide blend, its environmental persistence and toxicity might align with organophosphates or pyrethroids, as cited in Environ. Pollut. and Bull. Environ. Contam. Toxicol. .

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